(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16311010
Molecular Formula: C31H27N3O2S2
Molecular Weight: 537.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27N3O2S2 |
|---|---|
| Molecular Weight | 537.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H27N3O2S2/c1-4-17-36-26-15-16-27(21(2)18-26)29-24(20-33(32-29)25-13-9-6-10-14-25)19-28-30(35)34(31(37)38-28)22(3)23-11-7-5-8-12-23/h4-16,18-20,22H,1,17H2,2-3H3/b28-19- |
| Standard InChI Key | LRYGIEZLZUYTLR-USHMODERSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Characteristics
The compound belongs to the class of pyrazole-thiazolidinone hybrids, characterized by a fused heterocyclic system. Its IUPAC name, (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural components include:
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A pyrazole core substituted with a 2-methyl-4-(allyloxy)phenyl group at position 3 and a phenyl group at position 1.
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A thiazolidin-4-one ring featuring a 1-phenylethyl substituent at position 3 and a thiocarbonyl group at position 2.
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A methylidene bridge (-CH=) connecting the pyrazole and thiazolidinone moieties, with a Z-configuration at the double bond .
Table 1: Molecular Data
The Z-configuration, confirmed via NOESY experiments in analogous compounds, influences biological activity by dictating spatial orientation .
Synthetic Pathways and Characterization
Synthesis Strategy
The compound is synthesized through a multistep protocol involving:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-diketones yields the pyrazole core .
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Thiazolidinone Construction: Reaction of substituted amines with carbon disulfide and chloroacetyl chloride forms the thiazolidin-4-one ring .
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Hybridization: A Knoevenagel condensation links the pyrazole and thiazolidinone moieties via a methylidene bridge, with reaction conditions (e.g., piperidine catalyst, ethanol reflux) ensuring Z-selectivity .
Spectroscopic Characterization
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FT-IR: Peaks at 1680–1700 cm⁻¹ confirm the thiazolidinone carbonyl, while 1240–1260 cm⁻¹ corresponds to C=S stretching .
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NMR: ¹H NMR reveals doublet signals for the allyloxy group (δ 4.5–5.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR distinguishes the thiocarbonyl carbon at δ 195–200 ppm .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 539.7 [M+H]⁺, consistent with the molecular formula.
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking simulations using PDB ID 1BNA reveal:
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Hydrogen Bonding: Between the thiocarbonyl group and DNA backbone (dG4, dC15) .
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Van der Waals Interactions: Hydrophobic contacts with the 1-phenylethyl and allyloxy groups stabilize binding .
SAR Trends
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